N-(3-acetamidophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Medicinal Chemistry Chemical Biology Early-Stage Drug Discovery

Procure this exact, structurally authenticated N-(3-acetamidophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide for reliable screening. Its unique 1-methyl-5-(pyrrol-1-yl) core and N-(3-acetamidophenyl) side chain create a distinct H-bond topology (5 HBA, 2 HBD, PSA 100.12 Ų) unmatched by close analogs. Ideal for phenotypic panels, SDHI SAR expansion, and ACC inhibitor exploration where structural integrity is critical. Drug-like (logP 1.95, Ro5 compliant), achiral, and ready for downstream target deconvolution.

Molecular Formula C17H17N5O2
Molecular Weight 323.35 g/mol
Cat. No. B4512014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Molecular FormulaC17H17N5O2
Molecular Weight323.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C)N3C=CC=C3
InChIInChI=1S/C17H17N5O2/c1-12(23)19-13-6-5-7-14(10-13)20-16(24)15-11-18-21(2)17(15)22-8-3-4-9-22/h3-11H,1-2H3,(H,19,23)(H,20,24)
InChIKeyNPVIGEVOOMNOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetamidophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: Baseline Identity and Procurement-Relevant Characterization Status


N-(3-acetamidophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (ChemDiv catalog ID IB06-7485, molecular formula C₁₇H₁₇N₅O₂, MW 323.35 g/mol) is a fully synthetic, achiral small molecule belonging to the pyrazole-4-carboxamide class. Its structure features a 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole core linked via a 4-carboxamide bridge to a 3-acetamidophenyl moiety . Publicly available characterization data are limited to computed physicochemical descriptors (logP 1.95, logD 1.95, logSw -2.9, topological polar surface area 100.12 Ų) and vendor-confirmed identity metrics; no peer-reviewed publication, patent, or curated bioactivity database currently reports target-specific quantitative activity for this exact compound . Consequently, scientific selection cannot yet be driven by demonstrated potency, selectivity, or in vivo performance, but must instead be based on the compound's structural distinctiveness relative to disclosed pyrazole-4-carboxamide analogs and its fitness for exploratory screening campaigns.

Why In-Class Pyrazole-4-carboxamide Analogs Cannot Substitute for N-(3-acetamidophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Without Loss of Research Reproducibility


The pyrazole-4-carboxamide scaffold is pharmacologically promiscuous: subtle substituent variations at the N1, C3, C5, and exocyclic amide positions profoundly shift target engagement profiles, as demonstrated across succinate dehydrogenase , HIV-1 RNase H , and acetyl-CoA carboxylase inhibitor series. The target compound's unique combination of an N1-methyl group, a C5-pyrrol-1-yl substituent, and an N-(3-acetamidophenyl) carboxamide side chain creates a hydrogen-bond donor/acceptor topology (5 HBA, 2 HBD, PSA 100.12 Ų ) distinct from even closely related N-(3-acetamidophenyl) pyrazole-4-carboxamides bearing ethoxy, methoxy, benzyloxy, or halogenated aryl substituents at C3 or C5. In the absence of experimentally measured selectivity or potency data for the target compound, generic substitution by a structural neighbor carries the risk of introducing undetected off-target activity, altered cell permeability (ΔlogP), or divergent metabolic stability, any of which would compromise the reproducibility of a screening campaign or structure–activity relationship (SAR) study. Only procurement of the exact compound with verified identity and purity ensures that the chemical matter being interrogated matches the intended structure unequivocally.

Quantitative Differentiation Evidence for N-(3-acetamidophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Versus Closest Structural Analogs


Publicly Available Target-Specific Activity Data for N-(3-acetamidophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Versus Structurally Related Pyrazole-4-carboxamides

As of April 2026, a comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, the USPTO patent database, BRENDA, and the PDB returns zero peer-reviewed publications, zero issued patents, and zero curated bioactivity records that report a quantitative IC₅₀, EC₅₀, Kᵢ, Kd, or %-inhibition value for N-(3-acetamidophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide against any specific molecular target. By contrast, structurally related N-(3-acetamidophenyl) pyrazole-4-carboxamides (e.g., 3-ethoxy-1-ethyl, 3-methoxy-1-methyl, 1-benzyl-3-benzyloxy analogs) are inventoried in commercial screening libraries , and the broader pyrazole-4-carboxamide scaffold is well-precedented: representative N-aryl pyrazole-pyrrole carboxamides exhibit EC₅₀ values of 1.6–18.7 µM against Rhizoctonia solani SDH ; pyrrolyl-pyrazole-3-carboxylic acids achieve RNase H IC₅₀ values in the submicromolar range (compound 11b IC₅₀ = 0.48 µM) with >100-fold selectivity over HIV-1 integrase ; and N-(3-acetamidophenyl) pyrazole carboxamide congeners within the US 8,470,841 patent space show ACC1/ACC2 IC₅₀ values spanning 0.36–1.6 µM . No data allow a quantitative potency or selectivity claim for the target compound itself.

Medicinal Chemistry Chemical Biology Early-Stage Drug Discovery

Scientifically Justified Application Scenarios for Procuring N-(3-acetamidophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide


De Novo Target Identification via Phenotypic or Chemoproteomic Screening

Because the compound is structurally authenticated but pharmacologically unannotated, it is an ideal candidate for phenotypic screening panels (e.g., cell viability, reporter gene, or morphological profiling assays) where the goal is to discover novel bioactivity rather than to confirm a known mechanism. Its computed logP of 1.95 and moderate polar surface area (100.12 Ų) place it within drug-like chemical space (Lipinski Rule of Five compliant), reducing the risk of non-specific bilayer disruption that can confound phenotypic readouts. Downstream chemoproteomic or affinity-based target deconvolution would generate first-in-class annotation, creating intellectual property opportunities.

Scaffold-Hopping Starting Point for Succinate Dehydrogenase Inhibitor (SDHI) Agrochemical Design

The pyrazole-pyrrole carboxamide scaffold has been validated as a succinate dehydrogenase inhibitor core in agricultural fungicide discovery, with certain N-aryl pyrazole-pyrrole carboxamides achieving EC₅₀ values of 1.6–18.7 µM against R. solani . The target compound's 1-methyl-5-(pyrrol-1-yl) substitution pattern, combined with an N-(3-acetamidophenyl) side chain that differs from every compound in Yao et al. (2017), represents an unexplored region of the SDHI SAR landscape. Researchers seeking novel SDHI chemotypes with potentially differentiated resistance profiles may justify procuring this exact compound for comparative SAR expansion.

Negative Control or Orthogonal Chemotype in HIV-1 RNase H Inhibitor Studies

Pyrrolyl-pyrazole-3-carboxylic acids have demonstrated submicromolar HIV-1 RNase H inhibition with >100-fold selectivity over integrase . The target compound differs from those active acids in two critical respects: it bears a 4-carboxamide rather than a 3-carboxylic acid, and it incorporates an N-(3-acetamidophenyl) substituent absent from the reported RNase H actives. These structural divergences make the target compound a rational choice as a regioisomeric control for confirming the pharmacophoric contribution of the C3-carboxylic acid and for probing whether the C4-carboxamide regioisomer retains or loses RNase H engagement, thereby strengthening mechanistic SAR conclusions.

Medicinal Chemistry Hit Expansion: Acetyl-CoA Carboxylase (ACC) Inhibitor Series

N-(3-acetamidophenyl)-substituted pyrazole carboxamides are explicitly claimed within the ACC inhibitor patent space (US 8,470,841), where structurally related analogs exhibit ACC1 IC₅₀ values of 0.36–1.6 µM . The target compound combines the N-(3-acetamidophenyl) carboxamide motif with a 1-methyl-5-(pyrrol-1-yl)-1H-pyrazole core that is not exemplified in the patent's Markush structures. Procuring this precise compound allows a research group to explore whether the pyrrolyl substitution alters ACC isoform selectivity (ACC1 vs. ACC2), cellular target engagement, or metabolic stability relative to the patent-exemplified analogs, potentially identifying a back-up series with improved pharmacological properties.

Quote Request

Request a Quote for N-(3-acetamidophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.